
4-(bromomethyl)-N,N-diethylbenzamide
描述
4-(bromomethyl)-N,N-diethylbenzamide, also known as DEET, is a chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless to yellowish oil that has a slightly sweet odor and is highly soluble in water.
作用机制
The exact mechanism of action of 4-(bromomethyl)-N,N-diethylbenzamide is not fully understood, but it is believed to work by disrupting the insect's olfactory system. 4-(bromomethyl)-N,N-diethylbenzamide has been shown to interfere with the receptors in the insect's antennae, which are responsible for detecting the presence of carbon dioxide and other chemicals that are emitted by humans and other animals.
Biochemical and Physiological Effects
4-(bromomethyl)-N,N-diethylbenzamide has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the activity of certain enzymes in the insect's nervous system, which can lead to paralysis and death. It has also been shown to affect the insect's feeding behavior, making it more difficult for them to locate and feed on their host.
实验室实验的优点和局限性
4-(bromomethyl)-N,N-diethylbenzamide has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of insects, making it a useful tool for studying their behavior and physiology. It is also relatively easy to use and can be applied to a variety of surfaces, including clothing and skin.
However, there are also some limitations to the use of 4-(bromomethyl)-N,N-diethylbenzamide in laboratory experiments. It can be toxic to some species of insects, which can limit its usefulness in certain studies. It can also be difficult to control the concentration and application of 4-(bromomethyl)-N,N-diethylbenzamide, which can lead to variability in results.
未来方向
There are a number of future directions for research on 4-(bromomethyl)-N,N-diethylbenzamide. One area of interest is the development of new and more effective insect repellents that are less toxic and more environmentally friendly than 4-(bromomethyl)-N,N-diethylbenzamide. Another area of interest is the study of the biochemical and physiological effects of 4-(bromomethyl)-N,N-diethylbenzamide on insects, with a focus on understanding how it affects their behavior and physiology.
In addition, there is a need for more research on the safety and toxicity of 4-(bromomethyl)-N,N-diethylbenzamide, particularly in humans. While 4-(bromomethyl)-N,N-diethylbenzamide has been shown to be safe for use at recommended concentrations, there is still some concern about its potential long-term effects on human health.
Conclusion
4-(bromomethyl)-N,N-diethylbenzamide is a highly effective insect repellent that has been widely used for over 60 years. It works by disrupting the insect's olfactory system and has a number of biochemical and physiological effects on insects. While there are some limitations to its use in laboratory experiments, 4-(bromomethyl)-N,N-diethylbenzamide remains a valuable tool for studying insect behavior and physiology. Further research is needed to develop new and more effective insect repellents, and to better understand the safety and toxicity of 4-(bromomethyl)-N,N-diethylbenzamide in humans.
科学研究应用
4-(bromomethyl)-N,N-diethylbenzamide has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. It works by interfering with the insect's ability to detect the presence of humans or other animals, making it difficult for them to locate and bite their host.
属性
IUPAC Name |
4-(bromomethyl)-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDOQMPDXZSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)

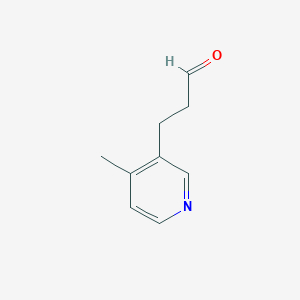
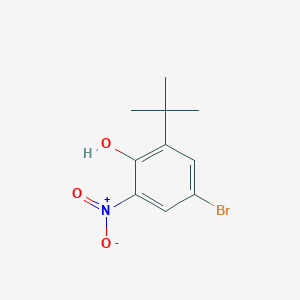
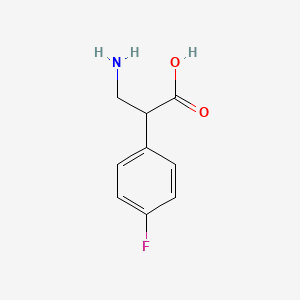
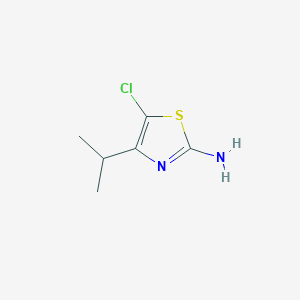
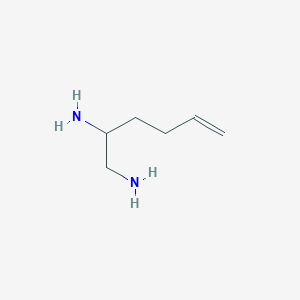
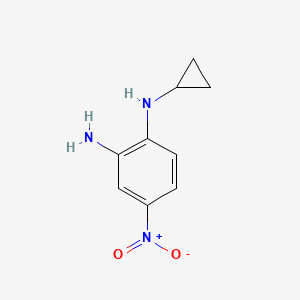
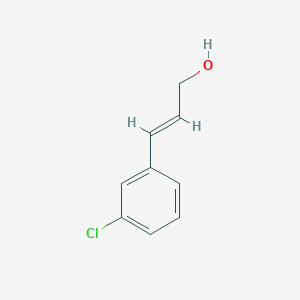
![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)
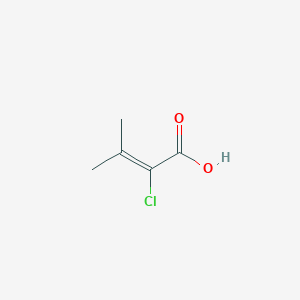
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester](/img/structure/B3242215.png)
